phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate

Medicinal Chemistry Chemical Biology Structural Alert

Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate (CAS 1456404-92-4) is a synthetic small-molecule aryl carbamate (molecular formula C₁₆H₁₃N₃O₂, molecular weight 279.29 g·mol⁻¹) that incorporates a phenyl carbamate moiety N-linked to a 2-(1H-imidazol-1-yl)aniline scaffold. The compound is catalogued in the Chemical Abstracts Service registry but has minimal publicly disclosed biological annotation in major target-centric databases such as ChEMBL or BindingDB.

Molecular Formula C16H13N3O2
Molecular Weight 279.29 g/mol
CAS No. 1456404-92-4
Cat. No. B6616438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate
CAS1456404-92-4
Molecular FormulaC16H13N3O2
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2N3C=CN=C3
InChIInChI=1S/C16H13N3O2/c20-16(21-13-6-2-1-3-7-13)18-14-8-4-5-9-15(14)19-11-10-17-12-19/h1-12H,(H,18,20)
InChIKeyAGXJWSJGZSEYJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate (CAS 1456404-92-4): Core Identity for Procurement Specification


Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate (CAS 1456404-92-4) is a synthetic small-molecule aryl carbamate (molecular formula C₁₆H₁₃N₃O₂, molecular weight 279.29 g·mol⁻¹) that incorporates a phenyl carbamate moiety N-linked to a 2-(1H-imidazol-1-yl)aniline scaffold . The compound is catalogued in the Chemical Abstracts Service registry but has minimal publicly disclosed biological annotation in major target-centric databases such as ChEMBL or BindingDB. It is commercially available as a specialty research chemical; critically, its reported purities and characterization data are vendor-dependent and not certified against a pharmacopoeial monograph. This lack of universally accepted reference data elevates the importance of rigorous batch-specific analytical verification prior to experimental or procurement use.

Why In-Class Imidazole Carbamates Cannot Substitute for Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate (CAS 1456404-92-4)


Substitution among aryl imidazole carbamates is not straightforward because small structural variations—particularly the position of the imidazole attachment, the length of any alkyl spacer, and the nature of the O-aryl group—can produce large shifts in target engagement, metabolic stability, and protein reactivity [1]. For example, in the congeneric FAAH inhibitor series of Terwege et al. (2016), replacing an O-phenyl carbamate with an O-pyridin-3-yl carbamate markedly increased inhibitory potency, while comparable spacer modifications produced >10-fold differences in porcine plasma half-life and altered the extent of covalent albumin adduct formation. Although the target compound itself lacks published head-to-head selectivity data, these class-wide precedents demonstrate that even seemingly minor structural alterations preclude assumption of pharmacological or physicochemical equivalence [1]. In a procurement context, this class-level evidence justifies—and indeed demands—batch-specific characterization rather than analog-based substitution when designing experiments, building screening libraries, or qualifying an analytical reference.

Quantitative Differentiation Evidence for Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate (CAS 1456404-92-4)


Structural Topology Differentiates This Compound from the Major FAAH/CYP51 Carbamate Chemotypes

The target compound possesses an N-[2-(1H-imidazol-1-yl)phenyl] core in which the imidazole ring is directly attached to the ortho position of the aniline ring. In contrast, the majority of published potent imidazole-containing carbamate inhibitors—such as the FAAH inhibitor phenyl N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]carbamate (IC50 5.30 nM) [1] and the CYP51 inhibitor (S)-1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethyl 4-isopropylphenylcarbamate (LFS; PDB 4CKA) [2]—feature an alkyl spacer (ethyl, hexyl, or longer) between the carbamate nitrogen and the imidazole ring. Furthermore, the imidazole in these comparators is typically attached at the N-1 position via a flexible tether, whereas the target compound embeds the imidazole directly on the N-phenyl ring without an intervening spacer, creating a conformationally constrained biaryl-like system . This topological difference has been shown in the primary literature to influence both inhibitory potency and metabolic liability, as spacer length and rigidity directly affect the positioning of the carbamate warhead within the enzyme active site [1].

Medicinal Chemistry Chemical Biology Structural Alert

Molecular Shape and Physicochemical Descriptors Distinguish This Compound from Bis(methylthio)carbamate Analogs

The target compound (MW 279.29, C₁₆H₁₃N₃O₂) contains a standard O-phenyl carbamate moiety. A commercially available structural neighbor, 2-(1H-imidazol-1-yl)phenyl bis(methylthio)carbamate (CAS 61292-75-9, C₁₂H₁₃N₃O₂S₂, MW 295.38 ), replaces the O-phenyl group with an N,N-bis(methylthio)carbamate. This substitution introduces two sulfur atoms, increasing molecular weight by ~16 Da, adding polarizable sulfur lone pairs, and altering H-bond acceptor capacity. In the Jaiswal et al. (2022) carbamate series, O-phenyl carbamates and S-containing analogs showed divergent FAAH vs. MAGL selectivity profiles: the lead O-phenyl carbamate 2e achieved MAGL IC50 = 19 nM with 2.5-fold selectivity over FAAH, whereas benzyl carbamate 3h favored FAAH (IC50 = 55 nM, 2.9-fold selectivity over MAGL) [1]. Although the target compound itself has not been profiled in these assays, the class data indicate that O-phenyl vs. sulfur-modified carbamates yield non-interchangeable target engagement patterns, making the target compound a distinct chemical entity for profiling libraries.

Physicochemical Profiling Library Design ADMET Prediction

Absence of an Alkyl Spacer May Reduce Plasma Esterase-Mediated Clearance Relative to Flexible-Chain FAAH Carbamates

The Terwege et al. (2016) study demonstrated that for ω-imidazolylalkylcarbamate FAAH inhibitors, metabolic degradation in porcine plasma is strongly influenced by both the O-aryl group and the alkyl spacer length connecting the carbamate to the imidazole. Carbamates with longer alkyl spacers showed increased susceptibility to porcine plasma esterases; carboxylesterase-like enzymes and paraoxonase were identified as the primary hydrolases mediating carbamate cleavage [1]. By lacking an alkyl spacer entirely, the target compound presents a more sterically encumbered carbamate linkage directly adjacent to the ortho-imidazolylphenyl ring system, which may shield the carbamate from esterase attack. However, no direct experimental stability data have been reported for the target compound, so this inference remains a class-level hypothesis that requires empirical verification.

Metabolic Stability Plasma Stability Drug Metabolism

Limited Public Bioactivity Annotation Defines This Compound as an Unbiased Probe for Novel Target Discovery

Unlike structurally related carbamates that have been extensively annotated—for instance, phenyl N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]carbamate, which has curated IC50 values for FAAH (5.30 nM) and rat brain microsome FAAH (340 nM) in BindingDB [1], or (S)-1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethyl 4-isopropylphenylcarbamate, whose binding pose in CYP51 has been resolved by X-ray crystallography at 2.70 Å resolution [2]—the target compound has zero quantitative bioactivity records in BindingDB, ChEMBL, or PubChem as of May 2026. This absence of annotation is itself a differentiating feature: the compound serves as a structurally well-defined but biologically uncharacterized entity, making it a suitable unbiased probe for chemoproteomic target identification, phenotypic screening, or selectivity profiling against panels of known carbamate targets.

Chemical Biology Target Deconvolution Screening Library

Recommended Application Scenarios for Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate (CAS 1456404-92-4)


Scaffold-Hopping Library Design for Serine Hydrolase Inhibitor Discovery

The ortho-imidazolylphenyl architecture with zero-atom spacer constitutes a distinct chemotype relative to the dominant flexible-chain carbamate paradigm exemplified by Terwege et al. (2016) . Including this compound in a focused serine hydrolase screening library enables scaffold-hopping campaigns that explore conformational constraints not accessible with alkyl-spacer derivatives.

Chemoproteomic Target Deconvolution Using an Unannotated Carbamate Probe

Because the compound has zero curated bioactivity records in major databases (Section 3, Evidence Item 4), it can serve as an unbiased activity-based probe. Researchers may derivatize the phenyl ring for affinity handle or fluorophore conjugation and use the resulting probe in chemoproteomic pulldown experiments to identify novel carbamate-interacting targets without the confounding influence of known pharmacology.

Analytical Reference Standard for Orthogonal Impurity Profiling of Imidazole-Containing APIs

The compound's well-defined SMILES string and unique structural topology make it a candidate for use as a system suitability standard or an orthogonal impurity marker in HPLC/UPLC-MS methods developed for imidazole-containing active pharmaceutical ingredients, provided the user verifies batch-specific purity via independent analytical certification.

Metabolic Stability Comparator in Structure-Stability Relationship Studies

Class-level evidence from Terwege et al. (2016) suggests that spacer length dominates plasma esterase susceptibility [1]. This compound (spacer = 0) can serve as a negative control for esterase-mediated clearance in a panel of carbamates with graduated spacer lengths, enabling quantitative structure-stability relationship modeling once its own plasma half-life is experimentally determined.

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